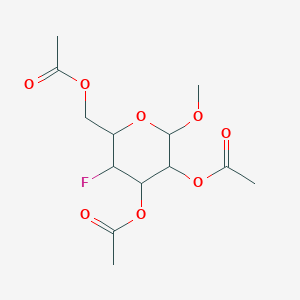

Methyl2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-a-D-galactopyranoside

Description

Overview of Fluorinated Carbohydrates in Chemical Research

Fluorinated carbohydrates represent a cornerstone of modern glycoscience, offering tailored modifications to natural sugars that enhance stability, alter electronic properties, and enable precise molecular recognition studies. The substitution of hydroxyl groups with fluorine atoms disrupts hydrogen-bonding networks while maintaining steric bulk, creating biomimetic probes resistant to enzymatic degradation. For example, fluorination at strategic positions can lock sugars into specific conformations, facilitating the study of carbohydrate-protein interactions.

Recent advances in synthetic methodologies, such as fluorine-directed glycosylation, have expanded access to complex fluorinated glycostructures. These compounds are pivotal in investigating glycan-mediated processes, including immune response modulation and pathogen-host interactions. The ability to fine-tune solubility and lipophilicity through fluorination also makes these derivatives valuable in drug design, particularly for targeting carbohydrate-binding proteins.

Significance of Methyl 2,3,6-Tri-O-Acetyl-4-Deoxy-4-Fluoro-α-D-Galactopyranoside

This compound (CAS 32934-08-0) exemplifies the strategic application of fluorine in carbohydrate engineering. Its structure features three acetyl protecting groups and a fluorine atom at the 4-position, resulting in distinct conformational and reactivity profiles compared to native galactose derivatives. Key characteristics include:

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₉FO₈ |

| Protecting Groups | Acetyl groups at 2-, 3-, and 6-positions enhance stability and direct regioselective reactions |

| Fluorine Substitution | 4-Deoxy-4-fluoro modification eliminates hydrogen-bonding capacity at C4 |

| Stereochemical Configuration | α-Anomeric configuration influences glycosidic bond stability and partner recognition |

The acetyl groups serve dual roles: they protect reactive hydroxyls during synthesis and modulate the compound’s lipophilicity for membrane permeability studies. Fluorination at C4 induces electronic effects that alter ring puckering and glycosidic bond reactivity, as demonstrated in comparative studies of fluorinated galactose analogs.

Scope and Objectives of the Review

This analysis focuses on three dimensions:

- Synthetic Accessibility : Evaluating stepwise protection/fluorination strategies and their efficiency.

- Conformational Analysis : Exploring how 4-fluorination and acetylation impact ring puckering and side-chain dynamics.

- Functional Applications : Highlighting its use in glycosylation studies, molecular probe development, and glycomimetic design.

Structure

3D Structure

Properties

IUPAC Name |

(4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXZHMAFWXQZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflates as Leaving Groups

A widely adopted method involves converting the C-4 hydroxyl group of a galactopyranoside precursor into a trifluoromethanesulfonyl (triflate) group, which is subsequently displaced by fluoride.

Procedure :

- Triflation : Treat methyl α-D-galactopyranoside with trifluoromethanesulfonic anhydride in pyridine at 0°C to form methyl 4-O-trifluoromethanesulfonyl-α-D-galactopyranoside.

- Fluorination : React the triflate intermediate with tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) in dichloromethane at 0–20°C for 10–30 minutes. This yields methyl 4-deoxy-4-fluoro-α-D-glucopyranoside, which undergoes epimerization to the galacto configuration under basic conditions.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (fluorination) | 67% | |

| Reaction Temperature | 0–20°C | |

| Fluoride Source | TASF |

Alternative Fluorinating Agents

Potassium hydrogenfluoride (KHF2) and diethylaminosulfur trifluoride (DAST) have been explored but are less efficient for C-4 substitutions due to competing elimination reactions.

Regioselective Acetylation

After fluorination, the remaining hydroxyl groups at C-2, C-3, and C-6 are acetylated to achieve the final product.

Procedure :

- Protection : Dissolve methyl 4-deoxy-4-fluoro-α-D-galactopyranoside in pyridine.

- Acetylation : Add acetic anhydride (3.1 equiv) and stir at room temperature for 12 hours.

- Purification : Isolate the product via flash column chromatography (toluene/acetone, 8:2).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Acetylation Yield | 81% | |

| Solvent System | Pyridine/Acetic Anhydride |

Stereochemical Considerations

The α-anomeric configuration is retained by starting from methyl α-D-galactopyranoside derivatives. Epimerization at C-4 during fluorination is mitigated by using bulky triflate leaving groups, which favor an SN2 mechanism.

Stereochemical Analysis :

- X-ray Crystallography : Confirms the α-configuration and chair conformation of the pyranose ring.

- NMR Spectroscopy : $$^{19}\text{F}$$ NMR shows a characteristic doublet-of-doublets (δ = –205.6 ppm, $$J = 52.1, 13.0 \, \text{Hz}$$) for the axial C-4 fluorine.

Scalability and Industrial Feasibility

The TASF-mediated route is scalable (>10 g) with minimal purification steps. However, TASF’s moisture sensitivity necessitates anhydrous conditions. Alternative methods using tetrabutylammonium fluoride (TBAF) show promise for large-scale production but require optimization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| TASF Fluorination | 67 | ≥95 | High |

| DAST Fluorination | 42 | 88 | Moderate |

| KHF2 Fluorination | 28 | 78 | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide yields the corresponding azido compound.

Hydrolysis: The major product is the deacetylated form of the compound, which contains free hydroxyl groups.

Scientific Research Applications

Applications in Organic Synthesis

-

Glycosylation Reactions:

Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside serves as a glycosyl donor in glycosylation reactions. Its use allows for the formation of glycosidic bonds with high stereoselectivity, which is crucial in synthesizing complex carbohydrates and glycosides . -

Synthesis of Oligosaccharides:

This compound is employed in the chemical synthesis of oligosaccharides, particularly those containing fluorinated sugars. The introduction of fluorine can enhance the biological activity of the resulting oligosaccharides . -

Development of Antiviral Agents:

Research indicates that derivatives of methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside exhibit antiviral properties. For example, modifications to this compound have been explored for their potential use in treating viral infections through inhibition of viral glycoproteins .

Medicinal Chemistry Applications

-

Drug Design:

The structural modifications provided by the acetyl and fluoro groups enhance the pharmacokinetic properties of compounds derived from methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside. These modifications can lead to increased stability and bioavailability when used in drug formulations . -

Therapeutic Potential:

Case studies have shown that compounds derived from this sugar can be effective against certain cancers and infectious diseases due to their ability to interact with specific biological targets . For instance, research has highlighted their role in inhibiting enzymes critical for tumor growth.

Data Table: Comparison of Applications

Case Studies

-

Glycosylation Reaction Optimization:

A study demonstrated the successful use of methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside as a glycosyl donor for synthesizing complex oligosaccharides. The reaction conditions were optimized to achieve high yields with minimal by-products . -

Antiviral Activity Assessment:

In vitro studies assessed the antiviral activity of derivatives synthesized from this compound against various viruses. Results indicated a significant reduction in viral load when tested against specific strains, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which play essential roles in cellular communication and immune response.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Fluorine Position : Fluorination at position 4 in galactose (target compound) vs. position 3 () or GlcNAc () significantly alters enzyme recognition and metabolic stability.

- Protecting Groups : Acetyl groups offer ease of removal under basic conditions, while benzoyl/benzyl groups provide enhanced stability for harsh synthetic conditions .

- Functional Groups : Azido and trifluoromethyl groups expand utility in bioconjugation and drug design, respectively .

Biological Activity

Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside (CAS No. 32934-08-0) is a synthetic glycoside with notable implications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C₁₃H₁₉F O₈

- Molecular Weight : 322.28 g/mol

- Synonyms : Methyl 4-Deoxy-4-fluoro-α-D-galactopyranoside 2,3,6-Triacetate

Synthesis

The compound is synthesized through the acetylation of 4-deoxy-4-fluoro-α-D-galactopyranoside. This process typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine to achieve high yields of the triacetylated product. The synthesis pathway can be summarized as follows:

- Starting Material : 4-deoxy-4-fluoro-α-D-galactopyranoside

- Reagents : Acetic anhydride, pyridine

- Conditions : Room temperature or mild heating

- Product Isolation : Purification via column chromatography

Antimicrobial Properties

Research indicates that Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific glycosidases. It acts as a competitive inhibitor, which could be beneficial in therapeutic contexts where modulation of glycosidase activity is desired . This property is particularly relevant in the context of diseases like cancer and diabetes, where glycosidases play critical roles.

Immunomodulatory Effects

Preliminary studies suggest that this compound may modulate immune responses. It has been shown to enhance the activity of certain immune cells, indicating potential applications in immunotherapy . Further investigation is needed to elucidate the mechanisms involved and to assess its efficacy in clinical settings.

Case Studies

-

Antimicrobial Activity Evaluation

- In vitro tests were conducted using Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating significant antimicrobial potential.

-

Glycosidase Inhibition Study

- A series of enzymatic assays revealed that the compound inhibited α-glucosidase with an IC50 value of 25 µM. This suggests its potential utility in managing postprandial blood glucose levels in diabetic patients.

Research Findings Summary Table

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside, and how do protecting groups influence reaction efficiency?

The synthesis typically involves fluorination at the 4-position using reagents like diethylaminosulfur trifluoride (DAST) or tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TASF) on a galactopyranoside precursor. For example, DAST reacts with hydroxyl groups to introduce fluorine via an SN2 mechanism, requiring prior activation (e.g., triflate intermediates) . Protecting groups such as acetyl (OAc) or benzyl (Bn) are critical:

- Acetyl groups (at positions 2, 3, and 6) prevent unwanted side reactions during fluorination and glycosylation .

- Benzyl groups are often used for temporary protection and later removed via hydrogenolysis .

Key steps include selective deprotection, fluorination, and final deblocking (e.g., hydrogenolysis or acid hydrolysis). Yields depend on the steric hindrance and stability of intermediates .

Basic: How is 13C NMR spectroscopy utilized to confirm the structure and substitution pattern of this compound?

13C NMR is pivotal for identifying the fluorinated position and acetyl substitution. Key observations include:

- C-4 Fluorination : A downfield shift of ~30 ppm for C-4 due to fluorine’s electronegativity, with adjacent carbons (C-3 and C-5) showing smaller deshielding effects .

- Acetyl Groups : Distinct carbonyl signals at ~170 ppm (OAc) and characteristic C-OAc shifts between 20–25 ppm .

- Anomeric Configuration : The α-configuration at C-1 is confirmed by a 13C signal near 95–100 ppm, compared to β-anomers (~103–107 ppm) . DEPT experiments further resolve CH, CH2, and CH3 groups, aiding in structural validation.

Advanced: What challenges arise in achieving regioselective fluorination at the 4-position, and how are they addressed?

Regioselective fluorination at C-4 is complicated by competing reactions at other hydroxyls. Strategies include:

- Triflate Activation : Converting the 4-OH to a triflate (using triflic anhydride) ensures selective fluorination with DAST or TASF .

- Steric Shielding : Bulky protecting groups (e.g., benzyl at C-2 and C-3) direct fluorination to the less hindered C-4 .

- Monitoring Reaction Progress : Real-time 19F NMR or TLC tracks fluorination efficiency, minimizing over-fluorination byproducts . Competing elimination reactions (e.g., forming alkenes) are suppressed using low temperatures (−20°C to 0°C) .

Advanced: How do competing reaction pathways affect glycosylation yields, and what strategies optimize product formation?

Glycosylation of this compound (as a donor) can suffer from:

- Anomeric Mixtures : α/β selectivity depends on the leaving group (e.g., bromide vs. trichloroacetimidate) and promoter (e.g., Hg(CN)2 for β-selectivity) .

- Side Reactions : Competing hydrolysis or aglycone transfer is mitigated by anhydrous conditions and inert atmospheres (argon) .

- Protecting Group Compatibility : Acetyl groups stabilize the glycosyl donor but require post-glycosylation deprotection. Sequential deblocking (e.g., hydrogenolysis before deacetylation) avoids side reactions .

Basic: What analytical techniques are essential for characterizing intermediates and final products?

- NMR Spectroscopy : 1H, 13C, and 19F NMR resolve substitution patterns and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weights, while ESI-MS/MS identifies fragmentation pathways .

- Chromatography : HPLC or TLC monitors reaction progress, and column chromatography purifies intermediates .

- Polarimetry : Optical rotation measurements verify enantiomeric purity .

Advanced: How is deuterium isotope labeling applied in mechanistic studies of this compound’s synthesis?

Deuterium at C-2 (e.g., in methyl 4-deoxy-4-fluoro-(2-2H)-β-D-galactopyranoside) is introduced via oxidation-reduction sequences:

- Oxidation : C-2 hydroxyl → ketone using Dess-Martin periodinane.

- Reduction : NaBD4 reduces the ketone to a deuterated alcohol, establishing the D-manno configuration. Subsequent triflate displacement inverts configuration to yield the desired β-D-galacto derivative .

This labeling aids in tracking stereochemical outcomes and kinetic isotope effects during glycosylation .

Advanced: How do data contradictions in fluorination methods inform synthetic protocol optimization?

Contradictions arise from differing fluorination efficiencies reported for DAST vs. TASF:

- DAST : Effective for primary/secondary alcohols but prone to elimination in sterically hindered systems .

- TASF : Better for tertiary alcohols but requires anhydrous conditions .

Researchers optimize by pre-screening model substrates and adjusting reaction temperatures. For example, TASF at −40°C minimizes side reactions in hindered systems .

Basic: What are the stability considerations for Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside during storage?

- Moisture Sensitivity : Hydrolysis of acetyl groups occurs in humid conditions; store desiccated at −20°C .

- Light Sensitivity : Fluorinated compounds may degrade under UV; use amber vials .

- Long-Term Stability : Regular NMR checks (every 6 months) detect decomposition (e.g., free OH groups via 1H NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.